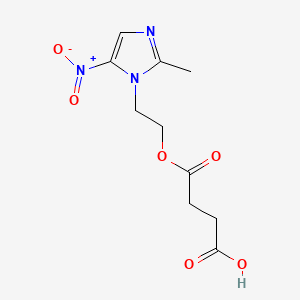

Metronidazole monosuccinate

Description

Contextualization within Nitroimidazole Chemistry

Metronidazole (B1676534) belongs to the nitroimidazole class of compounds, characterized by a nitro group attached to an imidazole (B134444) ring. inchem.orgresearchgate.netnih.gov This chemical feature is crucial for its mechanism of action. The nitro group can be reduced by anaerobic organisms to form reactive nitro radicals that damage microbial DNA, leading to cell death. nih.govmdpi.commdpi.com

Metronidazole monosuccinate retains the core nitroimidazole structure of the parent drug. The key chemical modification is the esterification of the hydroxyl group on the ethanol (B145695) side chain of metronidazole with succinic acid. researchgate.netnih.gov This results in the formation of an ester, specifically a monosuccinate ester. researchgate.net The chemical formula for this compound is C₁₀H₁₃N₃O₆. smolecule.com

Rationale for Prodrug Design Strategies Employing this compound

The primary motivation for developing this compound as a prodrug is to improve upon the physicochemical properties of metronidazole, particularly its solubility. smolecule.comkazanmedjournal.ru While metronidazole is effective, its limited water solubility can present challenges in the formulation of certain pharmaceutical preparations. kazanmedjournal.rueco-vector.com By converting metronidazole into its monosuccinate ester, researchers aim to enhance its aqueous solubility. smolecule.com

This enhanced solubility can be advantageous for developing parenteral (intravenous) formulations and potentially improving oral bioavailability. smolecule.commdpi.com The ester linkage in this compound is designed to be stable in certain conditions but susceptible to hydrolysis by enzymes (esterases) present in the body, which would then release the active metronidazole. researchgate.netajol.info This controlled release is a key aspect of prodrug strategy.

Overview of Contemporary Research Trajectories for this compound

Current research involving this compound is primarily focused on its application in drug delivery systems. smolecule.com Scientists are exploring its use in creating targeted therapies, particularly for colonic diseases. nih.govresearchgate.netnih.gov The rationale is that the prodrug can be incorporated into a larger carrier molecule, such as a polymer, which can protect it from degradation in the upper gastrointestinal tract and deliver it to the colon. nih.govresearchgate.net Once in the colon, microbial enzymes could cleave the carrier and the succinate (B1194679) linker, releasing the active metronidazole where it is needed. nih.govnih.gov

One area of investigation involves conjugating this compound to polymers like dextran (B179266). researchgate.netnih.govnih.gov These macromolecular prodrugs have shown promise in preclinical studies for colon-specific drug delivery. nih.govnih.gov Research is also exploring the use of this compound in nanoparticle and liposomal formulations to improve drug targeting. smolecule.com Additionally, some studies have investigated its potential in treating inflammatory bowel disease and its antimicrobial activity against various microorganisms. smolecule.com

Table 1: Physicochemical Properties of Metronidazole and this compound

| Property | Metronidazole | This compound | Source |

|---|---|---|---|

| Molecular Formula | C₆H₉N₃O₃ | C₁₀H₁₃N₃O₆ | nih.gov, nih.gov |

| Molecular Weight | 171.16 g/mol | 271.23 g/mol | inchem.org, nih.gov |

| IUPAC Name | 2-(2-methyl-5-nitroimidazol-1-yl)ethanol | 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid | nih.gov, nih.gov |

| Solubility in Water | Slightly soluble | Enhanced solubility compared to metronidazole | kazanmedjournal.ru, smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPATXNXXOVPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157220 | |

| Record name | Metronidazole monosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-87-1 | |

| Record name | Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole monosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole monosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Derivatization of Metronidazole Monosuccinate

Synthetic Pathways for Metronidazole (B1676534) Monosuccinate Esterification

The creation of the monosuccinate ester of metronidazole is achieved through esterification, a fundamental reaction in organic chemistry. This process involves reacting the primary hydroxyl group of metronidazole with succinic anhydride (B1165640). The reaction opens the anhydride ring, forming an ester linkage on one end and leaving a free carboxylic acid group on the other, thereby producing metronidazole monosuccinate, also known as metronidazole hemisuccinate.

The conventional synthesis of this compound involves the direct reaction between metronidazole and succinic anhydride. researchgate.netrsc.org This method is valued for its straightforwardness and use of readily available reagents. The core of the reaction is the nucleophilic attack of the primary alcohol group of metronidazole on one of the carbonyl carbons of succinic anhydride.

Several laboratory-scale procedures have been documented, differing primarily in the choice of solvent and catalyst. One common method employs pyridine (B92270) as both the solvent and a basic catalyst. rsc.org In a typical procedure, metronidazole is dissolved in pyridine, and a solution of succinic anhydride, also in pyridine, is added. rsc.org The reaction mixture is stirred at room temperature for an extended period, often 24 hours, under an inert atmosphere like nitrogen to prevent side reactions. rsc.org

An alternative and frequently cited method uses an aprotic solvent like acetonitrile (B52724) in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA). nih.govdovepress.com In this pathway, metronidazole and succinic anhydride are stirred together in the solvent system. The base acts as a catalyst and neutralizes any acidic byproducts. This approach can require longer reaction times, with some studies reporting stirring for up to seven days at room temperature to drive the reaction to completion. nih.govdovepress.com Following the reaction, the solvent is typically removed under reduced pressure, and the resulting crude product is purified, often by recrystallization from a solvent mixture like water/ethanol (B145695), to yield this compound as a white powder. nih.govdovepress.com The primary goal of this synthesis is to create a derivative with a free carboxyl group, which is essential for subsequent coupling reactions in prodrug development. researchgate.netnih.gov

Table 1: Comparison of Conventional Synthesis Methods for this compound

| Parameter | Method 1 | Method 2 |

| Reagents | Metronidazole, Succinic Anhydride | Metronidazole, Succinic Anhydride |

| Solvent | Pyridine | Acetonitrile |

| Catalyst | Pyridine (acts as solvent and catalyst) | Triethylamine (TEA) |

| Reaction Time | 24 hours | 7 days |

| Temperature | Room Temperature | 25°C |

| Atmosphere | Nitrogen | Not specified |

| Source | rsc.org | nih.govdovepress.com |

While conventional methods are effective, research has aimed to optimize reaction conditions to improve efficiency and yield. Optimization strategies focus on accelerating the reaction rate and ensuring complete conversion, thereby simplifying purification and maximizing the output. Under certain mild reaction conditions, the synthesis has been reported to proceed in almost quantitative yield. researchgate.net

The use of more potent catalysts is a key area of optimization. While pyridine and triethylamine are effective, the addition of a super-acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly enhance the rate of esterification. google.com DMAP is known to be a highly efficient catalyst for esterification reactions involving sterically hindered alcohols or less reactive anhydrides.

Conjugation of this compound with Polymeric Systems for Prodrug Development

This compound serves as an ideal intermediate for creating macromolecular prodrugs. The terminal carboxylic acid of the succinate (B1194679) linker provides a convenient point of attachment for covalent bonding to polymers. researchgate.netnih.gov This conjugation strategy aims to modify the drug's release profile. The general approach involves two steps: first, the synthesis of this compound, and second, the coupling of this derivative to a suitable polymer backbone. The activation of the monosuccinate's carboxyl group is a critical step, commonly achieved using carbodiimide (B86325) chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netnih.gov

Chitosan (B1678972), a natural polysaccharide derived from chitin, is a popular choice for prodrug development due to its biocompatibility and biodegradability. Its structure contains free amino groups on the glucosamine (B1671600) units, which can form stable amide bonds with the carboxyl group of this compound. nih.govresearchgate.net

The synthesis of metronidazole-succinyl-chitosan conjugates involves reacting the pre-formed this compound with chitosan. nih.govscience.gov After activating the carboxyl group of the monosuccinate, it is coupled to the primary amine functions of the chitosan polymer. nih.gov The resulting conjugate links the drug to the polymer via a succinate spacer arm. These polymeric prodrugs have been characterized using techniques like solid-state NMR. nih.govresearchgate.net

Dextran (B179266), another biocompatible polysaccharide, has been extensively used to create polymeric prodrugs of metronidazole via a succinate linker. researchgate.netnih.govdovepress.com The synthesis involves coupling this compound to the hydroxyl groups present on the dextran backbone.

In a typical procedure, this compound is first activated with a coupling agent like CDI in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govdovepress.com This activated intermediate is then added to a solution of dextran, often in the presence of a base like triethylamine (TEA), to facilitate the ester linkage between the drug derivative and the polymer. nih.govdovepress.com The final product is a dextran-drug conjugate, which is purified to remove unreacted starting materials. nih.gov

The extent of drug loading is a key parameter of these conjugates and is expressed as the Degree of Substitution (DS), often defined as the weight of metronidazole bound per 100 mg of the final conjugate. nih.gov Researchers have successfully synthesized and studied conjugates with varying DS values to understand how drug loading affects the system's properties. nih.gov

Table 2: Research Findings on Dextran-Metronidazole Monosuccinate Conjugates

| Parameter | Finding | Source |

| Polymer | Dextran (MW 70,000) | nih.gov |

| Linker | Succinate | nih.govdovepress.com |

| Coupling Chemistry | 1,1'-carbonyldiimidazole (CDI) activation of this compound | nih.govdovepress.com |

| Solvent/Base | DMSO / Triethylamine (TEA) | nih.govdovepress.com |

| Achieved DS Values | 7, 17, and 30 (mg of drug per 100 mg of conjugate) | nih.gov |

Inulin (B196767), a naturally occurring polysaccharide composed of fructose (B13574) units, has also been investigated as a carrier for metronidazole. researchgate.netresearchgate.net Similar to dextran and chitosan, inulin offers a polymeric backbone for drug attachment. The design of metronidazole-inulin prodrugs follows the established path of first synthesizing this compound and then coupling it to the polymer. researchgate.netresearchgate.net

The conjugation chemistry often involves the use of 1,1'-carbonyldiimidazole (CDI) to activate the succinate linker for reaction with the hydroxyl groups of inulin. researchgate.netresearchgate.net Research has indicated that the yield and degree of esterification in this reaction can be improved by the inclusion of catalysts such as dimethylaminopyridine (DMAP) and triethylamine (TEA) alongside the CDI coupling agent. researchgate.net This highlights the importance of optimizing the reaction conditions to achieve efficient conjugation of the drug derivative to the inulin backbone.

Poly-[N-(2-hydroxyethyl)aspartamide] Conjugates of this compound

Poly-[N-(2-hydroxyethyl)aspartamide] (PHEA) is a water-soluble, biocompatible, and biodegradable polymer that has been explored as a carrier for drug delivery. sci-hub.sescience.gov The conjugation of this compound to PHEA aims to create a macromolecular prodrug with improved pharmacokinetic properties. researchgate.netsci-hub.se

The coupling of this compound to PHEA is a significant area of research. researchgate.net This conjugation is typically achieved by activating the carboxyl group of the this compound, often using a coupling agent, and then reacting it with the hydroxyl groups of the PHEA polymer. researchgate.net The resulting conjugate is designed to be stable in circulation but release the active metronidazole at the target site, potentially through enzymatic cleavage. reading.ac.uk Research in this area is part of a broader effort to develop polymer-drug conjugates for various therapeutic applications beyond cancer treatment. reading.ac.uk

Exploration of Other Metronidazole Derivatives and Prodrugs for Research Applications

The modification of metronidazole extends beyond its monosuccinate derivative, with researchers exploring various chemical linkages and complexes to create novel compounds with unique properties for research purposes.

Amino Acid and Dipeptide Ester Linkages of Metronidazole

The synthesis of amino acid and dipeptide esters of metronidazole represents a strategy to enhance its water solubility and modify its release characteristics. researchgate.netnih.gov These esters are synthesized through methods such as dicyclohexylcarbodiimide (B1669883) (DCC) coupling or a mixed-anhydride route using tert-butyloxycarbonyl (tert-Boc) protected amino acids. nih.gov A variety of amino acids, including glycine, alanine, valine, leucine, isoleucine, and phenylalanine, have been successfully esterified with metronidazole. nih.gov

The hydrolytic stability of these esters has been a key area of investigation. Studies have shown that their susceptibility to hydrolysis is minimal in the pH range of 3-5. researchgate.net However, in the alkaline region (pH 6.5-8), the half-lives are significantly shorter, on the order of 1 to 6.6 hours. researchgate.net Dipeptide esters, such as gly-gly and gly-phe esters, were found to be more susceptible to hydrolysis at alkaline pH compared to single amino acid esters. researchgate.net This increased rate of hydrolysis for dipeptide esters is attributed to an intramolecular aminolysis, leading to the formation of a diketopiperazine and the release of free metronidazole. researchgate.net The hydrolysis in human serum is often enzyme-catalyzed, leading to rapid release of the parent drug. nih.govnih.gov

| Metronidazole Ester | Half-life in Human Serum (37°C) |

| Phenylalanine (Phe) ester | 4.5 minutes |

| Isoleucine (Ile) ester | 96 hours |

| Gly-Gly ester (at pH 8.8) | 0.2 hours |

| Gly-Phe ester (at pH 8.8) | 0.2 hours |

| Glycine (Gly) ester (at pH 8.8) | 1.1 hours |

| Phenylalanine (Phe) ester (at pH 8.8) | 2.7 hours |

This table presents a summary of the hydrolytic stability of various amino acid and dipeptide esters of metronidazole. researchgate.netnih.gov

Synthesis and Characterization of Novel Nitroimidazole Derivatives

Research into novel nitroimidazole derivatives aims to develop compounds with enhanced properties, such as improved targeting of hypoxic tumor cells for imaging and therapy. nih.govnih.govacs.org These derivatives often involve modifications to the side chain of the nitroimidazole core. nih.gov

For instance, new 2-nitroimidazole (B3424786) derivatives have been synthesized for potential use as PET radioligands for tumor imaging. nih.gov The synthesis can involve a multi-step pathway starting from commercially available 2-nitroimidazole. nih.gov Characterization of these new compounds is performed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm their structure. nih.govbohrium.com Other research has focused on synthesizing isocyanide derivatives of metronidazole to create technetium-99m labeled complexes for imaging hypoxia. nih.gov These studies involve complex synthetic routes and rigorous characterization to ensure the desired chemical structure and purity. nih.govimpactfactor.org

Metallic Complexation Research Involving Metronidazole (e.g., Silver(I) Complexes)

The ability of metronidazole to form stable complexes with metals has led to research into its metallic derivatives, particularly with silver(I), to potentially broaden its antimicrobial spectrum. mdpi.com The synthesis of these complexes is often a straightforward, one-pot process involving the reaction of a silver(I) salt, such as silver(I) nitrate (B79036) or silver(I) sulfate (B86663), with metronidazole in an aqueous solution. nih.gov

Hydrolytic and Biochemical Stability Research of Metronidazole Monosuccinate

Chemical Hydrolysis Kinetics of Metronidazole (B1676534) Monosuccinate

The chemical stability of a prodrug such as metronidazole monosuccinate is a critical factor influencing its shelf-life and therapeutic efficacy. The ester linkage in the molecule is susceptible to hydrolysis, a process that can be significantly influenced by environmental conditions like pH and temperature.

The hydrolysis of this compound is highly dependent on the pH of the aqueous environment. The degradation kinetics of the parent drug, metronidazole, have been studied across a pH range of 3.1 to 9.9. nih.gov These studies show that the degradation follows pseudo-first-order kinetics. nih.gov For metronidazole itself, maximum stability is observed at a pH of 5.6, with a pH-independent region of degradation between pH 3.9 and 6.6. nih.gov However, the degradation is catalyzed by both hydrogen and hydroxyl ions outside this range. nih.gov

For ester derivatives like metronidazole benzoate, a similar pattern is observed, with a stable pH range noted between 4 and 5. uonbi.ac.ke Degradation rates increase in alkaline conditions, which facilitate acid/base catalyzed hydrolysis. uonbi.ac.ke This suggests that the ester bond in this compound is also most stable in a slightly acidic environment and undergoes accelerated cleavage at higher pH values due to hydroxyl ion-catalyzed hydrolysis. The degradation of the metronidazole formulation is most pronounced in acidic mediums, while some degradation also happens in basic conditions.

| pH Condition | Observed Effect on Stability | Catalytic Species | Reference |

|---|---|---|---|

| Acidic (pH < 3.9) | Increased degradation | Hydrogen ions (H⁺) | nih.gov |

| Slightly Acidic to Neutral (pH 3.9 - 6.6) | Region of maximum stability; pH-independent degradation | Water | nih.gov |

| Alkaline (pH > 6.6) | Increased degradation | Hydroxyl ions (OH⁻) | nih.govuonbi.ac.ke |

Temperature is a critical factor that accelerates the hydrolytic decomposition of metronidazole and its esters. Accelerated stability studies conducted on metronidazole suspensions demonstrate a clear temperature dependence on the degradation rate. academicjournals.orgresearchgate.net The Arrhenius plot, which relates the reaction rate to temperature, indicates an activation energy (Ea) for metronidazole degradation of approximately 15.35 kcal/mol. nih.gov

In one study on two different brands of metronidazole suspension, the calculated shelf-life was significantly shorter at higher temperatures. For one brand, the shelf-life was 4.96 years at 25°C but decreased to 3.86 years at 30°C. academicjournals.orgresearchgate.net A second brand showed a shelf-life of 7.7 years at 25°C, which was reduced to 5.87 years at 30°C. academicjournals.orgresearchgate.net These findings underscore that elevated temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby accelerating the rate of ester hydrolysis. While refrigeration may enhance stability, it can sometimes lead to crystal formation, which typically redissolves upon warming to room temperature. academicjournals.org

| Product | Temperature | Calculated Shelf-Life (Years) | Reference |

|---|---|---|---|

| Brand 1 | 25°C | 4.96 | academicjournals.orgresearchgate.net |

| 30°C | 3.86 | ||

| Brand 2 | 25°C | 7.70 | academicjournals.orgresearchgate.net |

| 30°C | 5.87 |

Enzyme-Facilitated Hydrolysis of this compound in Biological Matrices

As a prodrug, this compound is designed to be converted into its active form, metronidazole, within the body. This bioconversion is primarily mediated by enzymes present in various tissues and fluids.

To evaluate the rate and extent of prodrug activation, in vitro studies using biological matrices are essential. Human plasma and pig liver homogenates are commonly used models for this purpose. dntb.gov.ua The liver is a primary site of drug metabolism, and pig liver is often used due to its physiological and biochemical similarities to human liver. nih.govresearchgate.net Studies on metronidazole metabolism in pigs show that the liver is the main organ for its biotransformation. nih.govresearchgate.net When a prodrug like this compound is incubated in these matrices, the ester bond is rapidly cleaved by endogenous esterase enzymes, releasing the active metronidazole. dntb.gov.ua The rapid hydrolysis in these environments confirms the successful design of the prodrug to release the active therapeutic agent under physiological conditions.

The enzymatic hydrolysis of the ester linkage in this compound is carried out by a class of enzymes known as hydrolases, specifically carboxylesterases. dntb.gov.ua These enzymes are ubiquitously distributed throughout the body, with particularly high concentrations in the liver, plasma, and small intestine. Carboxylesterases are relatively non-specific and are responsible for the hydrolysis of a wide variety of ester-containing drugs and prodrugs. dntb.gov.ua

It is important to distinguish this prodrug activation (ester cleavage) from the mechanism of action of metronidazole itself. Once released, metronidazole requires reductive activation of its nitro group to become a cytotoxic agent. researchgate.netnih.gov This latter process is mediated by different enzymes, such as pyruvate (B1213749):ferredoxin oxidoreductase, found in anaerobic organisms. researchgate.netnih.gov The hydrolases, particularly carboxylesterases, play the crucial initial role of "unmasking" the active drug from its soluble prodrug form. dntb.gov.ua

Stability of Polymeric Conjugates and Macromolecular Prodrugs of this compound

The development of polymeric conjugates and macromolecular prodrugs of this compound represents a strategic approach to achieve targeted drug delivery, particularly to the colon. The stability of these conjugates in various physiological environments is a critical determinant of their efficacy. Research has focused on evaluating their stability in simulated conditions of the gastrointestinal tract and their susceptibility to enzymatic degradation by the colonic microbiota.

pH-Stability in Simulated Gastrointestinal and Biological Fluids

The stability of polymeric prodrugs of this compound has been investigated under conditions simulating the pH of the stomach and small intestine to ensure that the conjugate remains intact until it reaches its target site in the colon.

One such study focused on a dextran (B179266) conjugate of metronidazole, linked via a succinate (B1194679) spacer (Dex-SA-MTDZ). To assess its chemical stability, the conjugate was incubated in a hydrochloric acid buffer at pH 1.2 and a phosphate-buffered saline (PBS) at pH 6.8, simulating the gastric and proximal small intestinal environments, respectively. The results indicated that the conjugate was stable under these conditions, with no release of metronidazole detected over a 6-hour incubation period at 37°C. nih.gov This suggests that the dextran conjugate would likely pass through the upper gastrointestinal tract without significant premature hydrolysis of the ester linkage. researchgate.net

Similarly, chitosan-based conjugates of this compound have been evaluated for their stability in acidic and alkaline buffers. Studies were conducted at 37°C in an acidic buffer of pH 1.2 and an alkaline buffer of pH 7.4. nih.govnih.gov These investigations revealed that the chitosan (B1678972) prodrugs were adequately stable in the acidic environment, mimicking the stomach. nih.govnih.gov However, in the alkaline buffer, which simulates the environment of the lower small intestine and colon, the stability varied depending on the linker used. The succinyl conjugate was found to be more stable than a corresponding glutaryl conjugate in the alkaline medium. nih.gov

The following table summarizes the stability of these polymeric conjugates in simulated gastrointestinal fluids.

| Polymeric Conjugate | Simulated Fluid (pH) | Incubation Time | Stability Outcome |

| Dextran-Metronidazole Monosuccinate (Dex-SA-MTDZ) | pH 1.2 (HCl buffer) | 6 hours | No Metronidazole release detected |

| pH 6.8 (PBS) | 6 hours | No Metronidazole release detected | |

| Chitosan-Metronidazole Monosuccinate | pH 1.2 (Acidic buffer) | - | Adequately stable |

| pH 7.4 (Alkaline buffer) | - | Succinyl conjugate more stable than glutaryl |

Enzymatic Degradation and Drug Release in Cecal and Colonic Content (in vitro/ex vivo)

The primary mechanism for drug release from these polymeric prodrugs in the colon is enzymatic degradation by the resident microbial population. The large intestine harbors a vast array of bacteria that produce enzymes, such as dextranases, capable of cleaving the polymeric backbone of the prodrug, thereby liberating the active drug.

In vitro studies using the cecal contents of rats have demonstrated the enzymatic release of metronidazole from its dextran conjugate. When Dex-SA-MTDZ was incubated with the contents of the stomach and small intestine, no release of metronidazole was observed. nih.govmdpi.com In stark contrast, incubation with rat cecal contents, which contain microbial dextranases, resulted in the release of metronidazole. nih.govmdpi.com This indicates that the cleavage of the conjugate is dependent on the action of microbial enzymes present in the lower gastrointestinal tract.

Further investigations revealed that the depolymerization of the dextran backbone is a prerequisite for the release of metronidazole. nih.govmdpi.com The degree of substitution (DS), which is the amount of metronidazole bound to the dextran, influences the rate of depolymerization. For instance, after an 8-hour incubation with dextranase, Dex-SA-MTDZ with a DS of 7, 17, and 30 showed depolymerization of 72%, 38%, and 8%, respectively, compared to 85% depolymerization for native dextran. nih.gov This suggests that a lower degree of substitution allows for more efficient enzymatic degradation of the dextran carrier. The prolonged release of metronidazole was observed from the dextran conjugate in cecal contents, which is a desirable feature for localized drug action in the colon. mdpi.com

Chitosan-based conjugates of this compound have also been shown to release the parent drug upon incubation with the cecal and colonic contents of rats. nih.govnih.gov Both succinyl and glutaryl linked chitosan prodrugs were found to liberate metronidazole in these ex vivo models, confirming that the enzymatic machinery of the colonic microflora can effectively cleave the amide linkage between the drug-spacer complex and the chitosan polymer. nih.govnih.gov This enzymatic lability in the presence of colonic content, coupled with their stability in the upper gastrointestinal tract, underscores their potential as colon-specific drug delivery systems. nih.gov

The data below outlines the enzymatic degradation and drug release from these conjugates in simulated colonic environments.

| Polymeric Conjugate | Incubation Medium | Key Findings |

| Dextran-Metronidazole Monosuccinate (Dex-SA-MTDZ) | Rat stomach and small intestine contents | No Metronidazole release detected |

| Rat cecal contents | Metronidazole release observed | |

| Dextranase solution | Depolymerization is necessary for drug release and is influenced by the degree of substitution | |

| Chitosan-Metronidazole Monosuccinate | 10% w/v Rat cecal and colonic content | Both succinyl and glutaryl conjugates released Metronidazole |

Pharmacokinetics and Biodistribution Research of Metronidazole Monosuccinate in Pre Clinical Animal Models

Comparative Pharmacokinetic Studies of Metronidazole (B1676534) and its Succinate (B1194679) Prodrug in Animal Species

Metronidazole monosuccinate is an ester prodrug designed to improve the aqueous solubility of metronidazole, making it more suitable for parenteral formulations. Upon administration, it is intended to be rapidly hydrolyzed in the body to release the active metronidazole. While comprehensive comparative pharmacokinetic data for this compound is limited in many species, extensive research on the active moiety, metronidazole, provides a crucial baseline for evaluating the prodrug's performance.

Direct comparative pharmacokinetic studies of this compound against metronidazole in rabbits are not extensively detailed in publicly available literature. However, the pharmacokinetics of metronidazole following various routes of administration have been established.

Following the administration of a rectal suppository, metronidazole is absorbed rapidly, with peak plasma concentrations occurring approximately one hour post-administration. fda.gov This absorption rate is comparable to oral administration in humans. fda.gov The drug exhibits rapid elimination in rabbits, characterized by a high elimination rate constant and a short plasma half-life. fda.gov One study investigating the interaction with ginger found that co-administration significantly increased the absorption and plasma half-life of metronidazole from 8.8 hours to 12.7 hours, while decreasing its clearance. nih.gov

| Parameter | Value (Metronidazole Alone) | Value (With Ginger Extract) | Source |

|---|---|---|---|

| Elimination Half-Life (t½) | 8.8 h | 12.7 h | nih.gov |

| Elimination Rate Constant (kₑₗ) | 0.079 h⁻¹ | 0.054 h⁻¹ | nih.gov |

| Clearance (CL) | 1.648 ml/kg·h | 0.558 ml/kg·h | nih.gov |

| Time to Peak (Tₘₐₓ) after rectal suppository | ~1 h | - | fda.gov |

Following a single intramuscular administration, the elimination half-life of metronidazole was longest in camels (10.0 h), followed by sheep (6.21 h) and goats (5.87 h). vfu.cznih.gov Consequently, the mean residence time (MRT) was also highest in camels. vfu.cznih.gov Conversely, the maximum plasma concentration (Cₘₐₓ) was considerably lower in camels (28.3 µg/mL) compared to sheep (54.6 µg/mL) and goats (54.4 µg/mL), and the time to reach this peak (Tₘₐₓ) was most delayed in camels. vfu.cznih.gov In a separate study in sheep and goats, metronidazole elimination was found to be more rapid in goats, which exhibited a higher clearance rate. nih.gov

| Parameter | Camels | Sheep | Goats | Source |

|---|---|---|---|---|

| Elimination Half-Life (t½) | 10.0 h | 6.21 h | 5.87 h | vfu.cznih.gov |

| Max. Plasma Concentration (Cₘₐₓ) | 28.3 µg/mL | 54.6 µg/mL | 54.4 µg/mL | vfu.cznih.gov |

| Time to Peak (Tₘₐₓ) | 5 h | 4 h | 2 h | vfu.cznih.gov |

| Mean Residence Time (MRT) | 16.7 h | 10.8 h | 8.64 h | vfu.cznih.gov |

Specific pharmacokinetic data for this compound in avian species like pigeons and turkeys is sparse. Studies have focused on the active drug, metronidazole.

In pigeons, the pharmacokinetics of metronidazole were investigated after both intravenous (IV) and oral administration, with no significant differences observed between healthy birds and those infected with Trichomonas gallinae. nih.gov The mean oral bioavailability was high, calculated at 81.5% in healthy pigeons and 83.8% in infected ones. nih.gov

In turkeys, pharmacokinetic studies of metronidazole have shown that its disposition is significantly influenced by age. nih.govresearchgate.net Between the 5th and 15th week of age, the total body clearance of metronidazole decreased, leading to a twofold increase in its elimination half-life and mean residence time. nih.govresearchgate.net This age-dependent change is attributed to decreased perfusion of clearing organs and reduced metabolic capacity. nih.gov

| Species | Parameter | Value | Source |

|---|---|---|---|

| Pigeons (Healthy) | Oral Bioavailability (F) | 81.5% | nih.gov |

| Route | IV and Oral | nih.gov | |

| Turkeys (5 vs 15 weeks old) | Clearance (ClB) | Decreased from 3.6 to 1.2 mL/min/kg | nih.govresearchgate.net |

| Elimination Half-Life (t½) | Increased twofold | nih.govresearchgate.net |

Pharmacokinetic profiles for this compound in mares are not well-documented. However, the disposition of metronidazole has been studied extensively in horses.

After a single intravenous injection in healthy adult mares, the mean elimination half-life was found to be 3.1 hours. nih.gov The apparent volume of distribution was 0.69 L/kg, and clearance was 168 ml/h/kg. nih.gov Another study in horses reported a similar elimination half-life of approximately 2.9 hours after IV administration. researchgate.net Oral bioavailability in horses is generally high, averaging around 80-85%. researchgate.nettokyovets.com Metronidazole penetrates well into various body fluids, with concentrations in synovial and peritoneal fluid reaching levels comparable to those in serum. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Elimination Half-Life (t½) | 2.9 - 3.1 h | nih.govresearchgate.net |

| Volume of Distribution (Vd) | 0.69 L/kg | nih.gov |

| Clearance (CL) | 168 ml/h/kg | nih.gov |

| Oral Bioavailability (F) | ~85% | researchgate.net |

While direct comparative data for this compound is limited, studies using related prodrugs in rats provide valuable insights. A study on a polymeric prodrug, where metronidazole was conjugated to dextran (B179266) via a succinate linker (Dex-SA-MTDZ), demonstrated controlled release of the active drug in the large intestine. scispace.com This suggests that the succinate linkage is susceptible to cleavage in the gut environment.

Standard pharmacokinetic studies in rats show that metronidazole penetrates the blood-brain barrier and undergoes hepatobiliary excretion. nih.gov Following intravenous administration, higher levels of metronidazole were found in plasma compared to the prostate gland and seminal vesicles. researchgate.net Research on the effects of protein malnutrition showed that this condition could elevate the maximum plasma concentration (Cₘₐₓ) and prolong the half-life of metronidazole. researchgate.net

| Compound | Observation | Source |

|---|---|---|

| Metronidazole | Penetrates blood-brain barrier and undergoes hepatobiliary excretion. | nih.gov |

| Metronidazole | Protein malnutrition elevates Cₘₐₓ and prolongs t½. | researchgate.net |

| Dextran-Succinate-Metronidazole Prodrug | Released metronidazole in a prolonged manner in cecal contents. | scispace.com |

Prodrug Conversion Kinetics of this compound in Animal Models

This compound is a water-soluble ester prodrug that relies on in vivo hydrolysis to release the active metronidazole. The efficiency and rate of this conversion are critical to its therapeutic efficacy.

Studies investigating the hydrolysis of this compound have found that the process follows first-order kinetics. researchgate.net The stability of the ester is pH-dependent, with maximal stability observed in the pH range of 3 to 6. researchgate.net The degradation is subject to specific acid-base catalysis, with no general acid-base catalytic effect noted from various buffer substances. researchgate.net

Crucially, research on the conversion of the ester to metronidazole at 37°C in 80% human plasma revealed that the degradation rate was almost identical to that in a simple phosphate (B84403) buffer (pH 7.40). researchgate.net This suggests that the hydrolysis of this compound in plasma proceeds largely without the involvement of enzymatic catalysis, a key finding that differentiates it from many other ester prodrugs that rely on plasma esterases for their activation. researchgate.net The slow rate of conversion in plasma (half-life of ~580 hours) implies that the primary site of activation for this prodrug may be tissues or other body compartments, or that the conversion is primarily a chemical rather than biological process. researchgate.net

In a rat model using a dextran-metronidazole conjugate with a succinate linker, the prodrug was found to be stable in the stomach and small intestine but released metronidazole upon incubation with rat cecal contents, which contain microbial enzymes like dextranases. scispace.com This indicates that for orally administered succinate-linked prodrugs, the gut microbiota can play a significant role in the conversion process.

In Vivo Hydrolysis of this compound to Metronidazole

This compound, a prodrug of the widely used antimicrobial agent metronidazole, is designed to enhance solubility and facilitate parenteral administration. scribd.comresearchgate.net Following administration in preclinical animal models, this compound undergoes hydrolysis to release the active parent drug, metronidazole. Research has explored the kinetics of this conversion in various biological environments.

Studies on twin ester prodrugs of metronidazole, including a succinate derivative, in rabbits and mice have shown that these prodrugs are absorbed almost unhydrolyzed, leading to significantly higher plasma levels of the prodrug form. scribd.comresearchgate.net The hydrolysis of these twin esters, including the succinate form, follows pseudo-first-order kinetics and occurs in a two-step reaction, with the intermediate formation of a metronidazole hemiester. researchgate.net In rat liver homogenates, the hydrolysis of these twin ester prodrugs is rapid. researchgate.net Specifically, the kinetics of hydrolysis of this compound dextran ester conjugates have been studied in aqueous solutions, demonstrating that the degradation of these conjugates proceeds through the parallel formation of both metronidazole and this compound. scribd.com

The stability and hydrolysis of this compound have been investigated, indicating that it would not be stable enough for a ready-to-use solution but could be suitable for reconstitution shortly before use. researchgate.net The hydrolysis of dipeptide esters of metronidazole, which also release the parent drug, has been shown to be stable in acidic conditions (pH 1.2) but hydrolyze in alkaline buffer (pH 7.4) within several hours. researchgate.net

Metabolite Profiles in Animal Systems

Following the in vivo hydrolysis of this compound to metronidazole, the parent drug undergoes further metabolism. The primary site of this metabolism is the liver, where oxidation, hydroxylation, and glucuronide conjugation occur. fda.govmdpi.comnih.gov

The major metabolite formed is 2-hydroxymetronidazole, which also possesses antimicrobial activity. fda.govnih.govwikipedia.org In addition to the hydroxylated metabolite, other metabolites resulting from side-chain oxidation, such as 1-(ß-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole-1-yl-acetic acid, have been identified in the urine of animal models. fda.govaapharma.ca Unchanged metronidazole accounts for approximately 20% of the total urinary excretion. fda.govaapharma.ca

In rabbits, five metabolites of metronidazole were detected in the urine following intravenous administration. nih.gov The route of administration can influence the metabolic profile, as a greater amount of unchanged metronidazole was found in the urine of rabbits after intravaginal administration compared to intravenous injection. nih.gov Studies in cats have shown that metronidazole administration can significantly alter fecal metabolite profiles, including a decrease in secondary bile acids and an increase in lactate. preprints.org It also affects serum metabolites, leading to a reduction in uremic toxins like indoxyl sulfate (B86663) and p-cresol (B1678582) sulfate. preprints.org Similarly, in dogs, metronidazole has been shown to reduce fecal short-chain fatty acids, branched-chain fatty acids, phenol, and indole (B1671886) concentrations, while increasing primary bile acid concentrations. researchgate.net

Tissue Distribution and Barrier Permeation Research of Metronidazole and its Prodrugs

Central Nervous System Penetration and Concentration (e.g., Cerebrospinal Fluid, Brain Tissue)

Metronidazole readily crosses the blood-brain barrier, achieving therapeutic concentrations in the central nervous system (CNS). nih.govmerckvetmanual.comtokyovets.com This penetration has been consistently observed in various animal models, including rats and rabbits. nih.govnih.govresearchgate.net

In rabbits, after an intravenous dose, metronidazole levels in the cerebrospinal fluid (CSF) were found to exceed the minimum bactericidal concentrations for common anaerobic bacteria. nih.gov Studies in rabbits have demonstrated CSF-to-serum concentration ratios ranging from 0.63 to 0.73. nih.gov Research in rats using microdialysis has confirmed that metronidazole penetrates the blood-brain barrier. nih.gov In mares, the mean concentration of metronidazole in the CSF was measured to be 4.3 ± 2.51 micrograms/ml. nih.gov

The lipophilic nature of metronidazole contributes to its effective penetration into the CNS. nih.govresearchgate.net It appears in the CSF in concentrations similar to those found in plasma. fda.govfda.govpfizer.comfda.gov The extensive distribution of metronidazole into the brain is consistent with passive diffusion. nih.gov

Table 1: Metronidazole Concentration in Animal CNS

| Animal Model | Tissue/Fluid | Concentration | Source |

| Rabbit | Cerebrospinal Fluid | CSF/Serum Ratio: 0.63-0.73 | nih.gov |

| Mare | Cerebrospinal Fluid | 4.3 ± 2.51 µg/mL | nih.gov |

| Rat | Brain | Penetrates Blood-Brain Barrier | nih.gov |

Placental Transfer Considerations in Animal Models

Metronidazole has been shown to cross the placental barrier in several animal species, including rats, mice, and rabbits. fda.govfda.gov Reproduction studies in these animals have been conducted to assess the effects of metronidazole on fetal development. fda.govfda.gov

In pregnant rats, the administration of metronidazole was found to reduce the number of implanted embryos and affect placental and fetal weight. nih.govnih.govresearchgate.net Specifically, a study using a daily oral dose of 130 mg/kg in rats reported a significant reduction in the number of implantation sites and placental weight. nih.govresearchgate.netscielo.br This dosage was also associated with a decrease in the number and weight of neonates, although no malformations were observed. nih.govnih.gov The findings suggest that metronidazole can interfere with placental structure and fetal development in rats. nih.govnih.govresearchgate.net Another study in albino rats noted that metronidazole induced discernible lesions in the placenta and had detrimental effects on gestational consistency. mdpi.com

While metronidazole crosses the placenta, it does not appear to accumulate in high concentrations in placental tissue. researchgate.net The extent of placental transfer can be influenced by factors such as the developmental stage and the specific properties of the drug. researchgate.net

Endometrial Tissue Concentrations in Animal Models

Metronidazole distributes to various tissues, including the endometrium. In a study involving mares, the mean concentration of metronidazole in endometrial tissues was found to be 0.9 ± 0.48 micrograms/g at 3 hours after the fourth maintenance dose. nih.gov

In a mouse model of endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, treatment with metronidazole was shown to reduce the size of endometriotic lesions. nih.govendometriosisnews.comfrontiersin.org This effect is thought to be potentially linked to the antibiotic's impact on gut microbiota. nih.govendometriosisnews.com Mice treated with metronidazole had smaller lesions and reduced inflammation compared to control groups. nih.govendometriosisnews.com These studies suggest that metronidazole reaches the endometrial-like tissue of the lesions and can exert a therapeutic effect. nih.govendometriosisnews.com

Table 2: Metronidazole Concentration in Animal Endometrial and Uterine Tissue

| Animal Model | Tissue | Concentration / Effect | Source |

| Mare | Endometrial Tissue | 0.9 ± 0.48 µg/g | nih.gov |

| Mouse | Endometriotic Lesions | Reduced lesion size | nih.govendometriosisnews.com |

| Rabbit | Uterus | High levels of 14C-Metronidazole detected after 6 hours | nih.gov |

Mechanistic Research on Metronidazole S Pharmacological Action and Prodrug Activation

Biochemical Activation Pathways in Anaerobic Microorganisms

The antimicrobial activity of metronidazole (B1676534) is contingent upon a series of reduction-oxidation (redox) reactions that occur exclusively under low oxygen conditions. cambridge.org Anaerobic and microaerophilic microorganisms possess unique metabolic pathways that generate enzymes with sufficiently low redox potentials to reduce the nitro group of metronidazole, transforming it into a highly reactive and cytotoxic agent. oup.comdrugbank.com

Once metronidazole diffuses into an anaerobic microbe, its nitro group undergoes a reductive activation process. patsnap.compatsnap.com This is the critical first step in its mechanism of action. The reduction of the nitro group is catalyzed by microbial proteins and results in the formation of a series of highly reactive, short-lived intermediates, including a nitroso radical. patsnap.comnih.gov

The process involves the transfer of a single electron to the nitro group, creating a nitro anion radical. cambridge.org This can then be further reduced to form a nitrosoimidazole and subsequently a hydroxylaminimidazole. cambridge.org These reactive species are highly cytotoxic and are responsible for the drug's antimicrobial effects. patsnap.com In the presence of oxygen, the nitro anion radical can be rapidly re-oxidized back to the parent compound, a process known as "futile cycling," which prevents the accumulation of toxic intermediates and explains the drug's lack of efficacy against aerobic organisms. oup.comcambridge.org

The electrons required for the reductive activation of metronidazole are supplied by low-redox-potential electron transport proteins, primarily ferredoxin and flavodoxin. drugbank.comnih.gov These small, iron-sulfur (ferredoxin) or flavin-containing (flavodoxin) proteins are crucial components of anaerobic energy metabolism. mdpi.combiorxiv.org

Ferredoxin, in particular, possesses a very low redox potential, making it an efficient electron donor for the reduction of metronidazole's nitro group. oup.commdpi.com In some organisms, flavodoxin can perform a similar function, although it is generally less efficient than ferredoxin at activating metronidazole due to its higher redox potential. biorxiv.orgasm.org The presence and activity of these electron carriers are a key determinant of a microorganism's susceptibility to metronidazole. nih.gov

The enzyme Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR) plays a central role in the activation of metronidazole in many anaerobic organisms. nih.govmdpi.com PFOR is a key enzyme in the anaerobic energy metabolism of these microbes, where it catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.gov During this reaction, electrons are transferred from pyruvate to ferredoxin, generating reduced ferredoxin. oup.com

This reduced ferredoxin then serves as the direct electron donor for the activation of metronidazole. mdpi.comasm.org The PFOR/ferredoxin system is considered a primary pathway for metronidazole activation. nih.gov However, alternative pathways for activation exist, as some organisms lacking PFOR can still be susceptible to the drug, indicating the involvement of other reductases. mdpi.com

| Key Components in Metronidazole Activation | Function |

| Metronidazole | Prodrug that requires reductive activation. oup.com |

| Nitro Group (on Metronidazole) | The site of reduction, leading to the formation of toxic radicals. patsnap.compatsnap.com |

| Ferredoxin | An iron-sulfur protein that directly transfers electrons to metronidazole. drugbank.comnih.gov |

| Flavodoxin | A flavin-containing protein that can also transfer electrons to metronidazole. nih.govbiorxiv.org |

| PFOR (Pyruvate:Ferredoxin Oxidoreductase) | Enzyme that reduces ferredoxin during pyruvate metabolism, initiating the activation cascade. nih.govmdpi.com |

DNA Interaction and Nucleic Acid Synthesis Inhibition by Metronidazole

The cytotoxic effect of activated metronidazole is primarily mediated through its interaction with microbial DNA. The reactive intermediates generated during the reduction process cause significant damage to the DNA structure, ultimately leading to cell death. patsnap.comnih.gov

The reactive nitroso radicals and other metabolites produced from the activation of metronidazole are highly electrophilic and readily interact with microbial DNA. patsnap.com This interaction leads to several forms of DNA damage, including single and double-strand breaks and the loss of the helical structure. cambridge.orgnih.govresearchgate.net

The extensive damage to the DNA template is a direct cause of the inhibition of nucleic acid synthesis. nih.govmedrevise.co.uk With a compromised DNA structure, the processes of DNA replication and transcription are effectively halted. patsnap.com This prevents the microorganism from synthesizing essential proteins and replicating its genetic material, which are vital for survival and proliferation. patsnap.compatsnap.com The inhibition of nucleic acid synthesis is a key endpoint of metronidazole's mechanism of action, resulting in its bactericidal and antiprotozoal effects. nih.govlabce.com

| Effect of Activated Metronidazole on DNA | Description |

| DNA Strand Breaks | Activated metronidazole causes both single and double-strand breaks in the DNA helix. cambridge.orgnih.gov |

| Loss of Helical Structure | The drug disrupts the normal double-helix conformation of DNA. patsnap.comnih.gov |

| DNA Adduct Formation | Reactive intermediates form covalent bonds with DNA bases, particularly guanine. oup.comconsensus.appnih.gov |

| Inhibition of Synthesis | Damage to the DNA template blocks replication and transcription, halting nucleic acid synthesis. patsnap.compatsnap.comnih.gov |

Research into the Selective Toxicity of Metronidazole in Anaerobic and Microaerophilic Environments

The selective antimicrobial effect of metronidazole is intrinsically linked to the metabolic characteristics of anaerobic and microaerophilic pathogens. droracle.aiauctoresonline.org These organisms thrive in low-oxygen environments and possess unique electron transport chains with sufficiently low redox potentials. auctoresonline.org

The mechanism of selective toxicity unfolds through a series of critical steps:

Uptake and Reductive Activation: Metronidazole, a prodrug, is inactive upon entering a microbial cell. auctoresonline.orgoup.com Its activation is a reductive process that requires the transfer of an electron to its nitro group. capes.gov.brnih.govnih.gov This reduction is efficiently carried out by proteins such as ferredoxin or flavodoxin, which are components of the electron transport systems in anaerobic and microaerophilic organisms. wikipedia.orgpatsnap.comdrugbank.com The low redox potential of these proteins facilitates the electron transfer to metronidazole, a process that does not occur readily in aerobic cells. auctoresonline.org This initial reduction forms a highly reactive nitro radical anion. auctoresonline.orgwikipedia.org

Formation of Cytotoxic Intermediates: The nitro radical anion is a short-lived but highly reactive molecule. auctoresonline.orgwikipedia.org It can undergo further reduction to form other cytotoxic intermediates, including a nitroso radical. wikipedia.orgpatsnap.com These reactive species are the primary agents responsible for the drug's antimicrobial activity.

DNA Damage and Inhibition of Nucleic Acid Synthesis: The cytotoxic intermediates interact with and cause damage to the microbial DNA. wikipedia.orgdrugbank.comnih.gov This damage includes strand breakage and destabilization of the DNA's helical structure. capes.gov.brnih.govnih.govpatsnap.com The disruption of DNA integrity ultimately inhibits nucleic acid synthesis, a process vital for the microbe's survival and replication, leading to cell death. wikipedia.orgnih.gov

The presence of oxygen significantly impacts this process. Oxygen has a higher affinity for electrons than metronidazole and can compete for the electrons needed for the drug's activation. auctoresonline.orgoup.com This competition reduces the rate of metronidazole activation and can even lead to the recycling of the activated drug back to its inactive form, a process termed "futile cycling". oup.com Consequently, metronidazole's cytotoxicity is markedly diminished in aerobic environments, explaining its selective action against anaerobes. auctoresonline.orgpatsnap.com

While the primary activation pathway involves enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), research suggests the existence of alternative activation mechanisms. mdpi.comoup.com Studies in Entamoeba histolytica have indicated that the malic enzyme can also contribute to metronidazole activation, particularly when PFOR activity is compromised. mdpi.com

Investigation of Immunomodulatory and Anti-inflammatory Mechanisms of Metronidazole (Research Focus)

Beyond its direct antimicrobial effects, metronidazole exhibits significant immunomodulatory and anti-inflammatory properties. These actions are crucial to its therapeutic efficacy in various inflammatory conditions.

Research has demonstrated that metronidazole can influence both the innate and acquired immune systems. ingentaconnect.comresearchgate.net A key aspect of its anti-inflammatory activity is its ability to modulate the function of immune cells and the production of inflammatory mediators.

Key Immunomodulatory and Anti-inflammatory Effects of Metronidazole:

| Effect | Mechanism | Impact on Inflammatory Response |

| Inhibition of Pro-inflammatory Cytokines | Metronidazole has been shown to decrease the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-12 (IL-12). wikipedia.orgnih.govfabad.org.trnih.gov | Reduction of the overall inflammatory cascade and tissue damage associated with inflammation. fabad.org.tr |

| Modulation of Neutrophil Function | It is believed to inhibit neutrophil motility and the production of reactive oxygen species (ROS) by these cells. fabad.org.trpatsnap.com | Decreased recruitment of neutrophils to sites of inflammation and reduced oxidative stress-induced tissue damage. ingentaconnect.com |

| Effect on Leukocyte Adhesion | Metronidazole can reverse the enhanced leukocyte attachment and emigration induced by inflammatory stimuli. ingentaconnect.com | Reduced migration of leukocytes from the bloodstream into inflamed tissues. ingentaconnect.com |

| Lymphocyte Proliferation | Studies have indicated that metronidazole can inhibit lymphocyte proliferation. ingentaconnect.comresearchgate.net | Potential suppression of adaptive immune responses, which can be beneficial in certain inflammatory conditions. |

| Macrophage Function | Research suggests a reduction in the number and function of macrophages. ingentaconnect.comresearchgate.net | Decreased antigen presentation and phagocytic activity, contributing to the dampening of the inflammatory response. |

These immunomodulatory effects are thought to be particularly relevant in the treatment of conditions like rosacea and inflammatory bowel disease, where inflammation plays a central role. wikipedia.orgingentaconnect.com For instance, in periodontitis, metronidazole's ability to inhibit pro-inflammatory cytokines in human periodontal ligament cells suggests a therapeutic application beyond its antimicrobial action. nih.gov Similarly, in studies using a carrageenan-induced paw edema model in mice, metronidazole demonstrated anti-inflammatory activity comparable to indomethacin, significantly reducing edema and levels of IL-1β and TNF-α. fabad.org.tr The antioxidant activity of metronidazole may also contribute to its anti-inflammatory effects by mitigating oxidative tissue damage. auctoresonline.orgingentaconnect.com

Advanced Analytical Methodologies in Metronidazole Monosuccinate Research

Chromatographic Techniques for Metronidazole (B1676534) Monosuccinate and Metabolite Analysis

Chromatographic methods are indispensable for separating metronidazole monosuccinate from its precursors, degradation products, and metabolites in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a robust and widely used technique for the quantitative analysis of metronidazole and its derivatives. jptcp.comjmpas.com The principle of this method lies in the separation of the compound on a stationary phase, typically a C18 column, followed by its detection as it passes through a UV detector set at a specific wavelength. jmpas.comjcsp.org.pk

The development of a successful HPLC method involves careful optimization of several parameters, including the mobile phase composition, flow rate, and detection wavelength. For instance, a common mobile phase for metronidazole analysis is a mixture of methanol (B129727) and water, which can be adjusted with acidic or alkaline modifiers to improve peak shape and resolution. jptcp.com Detection is often performed at wavelengths around 318 nm to 320 nm, corresponding to the maximum absorbance of metronidazole. jptcp.comjmpas.com However, other wavelengths, such as 230 nm, have also been utilized effectively. ekb.eg

Validation of the HPLC method is crucial to ensure its reliability. This process involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. jptcp.com Studies have demonstrated excellent linearity for metronidazole analysis over specific concentration ranges, with high correlation coefficients (r=0.9991). jmpas.com The sensitivity of the method is highlighted by low LOD and LOQ values, which can be in the microgram per milliliter (µg/mL) range. jmpas.comekb.eg

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | C18 Column (e.g., Sunfire C18, 250 x 4.6 mm, 5 µm) | jmpas.com |

| Mobile Phase | Acetonitrile (B52724), methanol, and 0.01 M phosphate (B84403) buffer (pH 4.7) (10:10:80 v/v/v) | jmpas.com |

| Flow Rate | 1.0 mL/min | jmpas.com |

| Detection Wavelength | 318 nm | jmpas.com |

| Linearity Range | 0.40 to 1.60 µg/ml | jmpas.com |

| Limit of Quantification (LOQ) | 0.07 µg/mL | jmpas.com |

Thin-Layer Chromatography (TLC) with Densitometric Detection

Thin-Layer Chromatography (TLC) with densitometric detection offers a simpler, cost-effective, and rapid alternative for the analysis of metronidazole. nih.govdntb.gov.ua This technique involves spotting the sample on a TLC plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a suitable mobile phase. researchgate.netresearchgate.net After development, the separated spots are quantified by scanning them with a densitometer at a specific wavelength.

For the analysis of metronidazole, normal-phase TLC on silica gel 60F254 plates is commonly employed. nih.govresearchgate.net The choice of mobile phase is critical for achieving good separation. A mixture of toluene, ethyl acetate (B1210297), methanol, and acetic acid has been successfully used. researchgate.net Another effective mobile phase consists of ethyl acetate, methanol, and ammonia (B1221849). semanticscholar.org

Quantification is achieved by measuring the peak area of the densitogram and comparing it to a calibration curve. researchgate.net The method has been validated for accuracy, precision, and specificity, demonstrating its suitability for routine analysis. researchgate.netresearchgate.net Linearity has been established in ranges such as 2–4 μg per band for metronidazole. researchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60F254 plates | nih.govresearchgate.net |

| Mobile Phase | Toluene–ethyl acetate–methanol–acetic acid (5.5:2:0.6:0.1 v/v) | researchgate.net |

| Detection Wavelength | 220 nm | researchgate.net |

| Linearity Range | 2–4 μg per band | researchgate.net |

| Retardation Factor (Rf) | 0.77 (with ethyl acetate + methanol + ammonia 25% mobile phase) | semanticscholar.org |

LC-MS/MS for Metabolite Profiling and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for metabolite profiling and quantification. nih.govcabidigitallibrary.org This powerful method combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.gov It is particularly valuable for identifying and quantifying low levels of metabolites in complex biological matrices like plasma. nih.gov

In the context of metronidazole research, LC-MS/MS has been employed for the simultaneous determination of metronidazole and its primary metabolite, hydroxymetronidazole. nih.gov The method typically involves protein precipitation from the plasma sample, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.govnih.gov

The validation of LC-MS/MS methods ensures their accuracy and precision. cabidigitallibrary.org Calibration curves for metronidazole and its metabolites have shown excellent linearity over a wide concentration range, from as low as 0.02 µg/mL to 50 µg/mL. nih.gov The high recovery rates for the extraction process further underscore the reliability of this technique for bioanalytical studies. nih.gov

Spectroscopic and Spectrophotometric Approaches for Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative determination of metronidazole. doaj.orgscirp.org The technique is based on the principle that the molecule absorbs light in the UV-visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance.

Studies of the UV spectra of metronidazole in various solvents, such as water, ethanol (B145695), and acidic or basic solutions, have shown characteristic absorption bands. doaj.org Typically, two main absorption bands are observed, one in the short-wave UV region (around 228-230 nm) and another in the long-wave region (around 276-332 nm). doaj.org For quantitative analysis, the absorbance maximum is often measured around 320 nm or 340 nm in water. jptcp.comscirp.org The method has been shown to be simple, rapid, and economical for the assay of metronidazole in pharmaceutical formulations. researchgate.net

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for the structural identification of organic compounds like this compound. alabama.gov The technique works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational frequencies of the bonds within the molecule, providing a unique "fingerprint" of the compound. alabama.govnuph.edu.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C CPMAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the synthesis and purity of the compound.

¹H-NMR Spectroscopy provides detailed information about the proton environment within the molecule. In the synthesis of this compound, ¹H-NMR is used to verify the formation of the ester linkage between metronidazole and succinic acid. nih.gov Spectra are typically recorded in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6), with tetramethylsilane (B1202638) (TMS) used as an internal standard. researchgate.net The chemical shifts, reported in parts per million (ppm), and the integration of the signals for different protons confirm the successful conjugation. nih.gov For instance, the synthesis of a dextran-metronidazole conjugate via a succinate (B1194679) linker involves the initial preparation of this compound, which is confirmed by ¹H-NMR. nih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful solid-state NMR technique used to characterize polymeric prodrugs of metronidazole, including those involving succinate linkers. researchgate.net This method provides detailed information about the carbon skeleton of the molecule in the solid state, which is particularly useful for analyzing conjugates where the drug is covalently linked to a polymer like chitosan (B1678972). researchgate.net The ¹³C CPMAS NMR results are instrumental in confirming the structure of these polymeric prodrugs and are often in good agreement with other analytical techniques like inductively coupled plasma-atomic emission spectroscopy (ICP-AES). researchgate.net The spectra are recorded using specialized solid-state NMR spectrometers, and chemical shifts are calibrated using a standard reference like glycine. ptfarm.pl

Table 1: Representative NMR Data for Metronidazole Derivatives

| Technique | Compound | Key Observations | Reference |

| ¹H-NMR | This compound | Confirms the formation of the ester by analyzing chemical shifts and signal integrations. | nih.gov |

| ¹³C CPMAS NMR | Metronidazole-succinyl-chitosan | Characterizes the solid-state structure of the polymeric prodrug. | researchgate.net |

Calorimetric Analysis for Degradation Kinetics of Metronidazole and its Prodrugs

Calorimetric analysis is a valuable technique for investigating the degradation kinetics of Metronidazole and its prodrugs, such as this compound. ajol.info This method measures the heat evolved during a chemical reaction, providing insights into the thermodynamic and kinetic aspects of the degradation process. ajol.inforesearchgate.net

A heat flux microcalorimeter can be used to monitor the hydrolytic degradation of these compounds as a function of concentration, pH, and temperature. ajol.inforesearchgate.net Studies have shown that the degradation of metronidazole follows pseudo-first-order kinetics. ajol.infonih.gov The rate of degradation is significantly influenced by pH, with maximum stability observed in the pH range of 4 to 6. ajol.inforesearchgate.net The degradation process is subject to general acid-base catalysis, with accelerated hydrolysis occurring at higher pH levels. ajol.inforesearchgate.net

The hydrolysis of ester-based prodrugs of metronidazole has been found to be considerably faster than that of the parent drug. ajol.inforesearchgate.net This can be attributed to intramolecular assistance from other functional groups within the prodrug structure. researchgate.net Calorimetric studies reveal that the hydrolysis is an exothermic process for both the drug and its prodrugs. ajol.inforesearchgate.net

Table 2: Kinetic Parameters for Metronidazole Degradation

| Parameter | Condition | Value | Reference |

| Reaction Order | Aqueous Solution | Pseudo-first-order | ajol.infonih.gov |

| pH of Maximum Stability | Aqueous Solution | 4-6 | ajol.inforesearchgate.net |

| Catalytic Rate Constant (kH) | 318.15 K | 0.413 M⁻¹h⁻¹ | ajol.inforesearchgate.net |

| Catalytic Rate Constant (kOH) | 318.15 K | 526.1 M⁻¹h⁻¹ | ajol.inforesearchgate.net |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection and quantification of metronidazole and its derivatives. nih.gov Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been successfully employed. nih.govnih.govchemmethod.com

These methods are often based on the electrochemical reduction of the nitro group in the metronidazole molecule. nih.gov The development of modified electrodes, such as those using screen-printed electrodes (SPEs) coated with materials like reduced graphene oxide (rGO) and fullerene (C60), has significantly enhanced the sensitivity and selectivity of these assays. nih.gov For instance, a C60-rGO-Nafion/SPE sensor has demonstrated a linear response for metronidazole concentrations in the micromolar range with a low limit of detection. nih.gov

The performance of these electrochemical sensors can be optimized by adjusting parameters such as pH and scan rate. nih.gov SWV has often been chosen for quantitative studies due to its superior response in terms of peak current intensity and signal stability. nih.gov These methods have been successfully applied to determine metronidazole in various samples, showing good recovery rates that are comparable to standard HPLC-UV methods. nih.gov

Table 3: Performance of an Electrochemical Sensor for Metronidazole Detection

| Parameter | Value | Reference |

| Technique | Square Wave Voltammetry (SWV) | nih.gov |

| Sensor | C60-rGO-NF/SPE | nih.gov |

| Linear Range | 2.5 × 10⁻⁷ to 34 × 10⁻⁶ mol/L | nih.gov |

| Limit of Detection (LOD) | 2.1 × 10⁻⁷ mol/L | nih.gov |

| Recovery in Serum and Urine | 94% to 100% | nih.gov |

Optimization and Validation of Analytical Procedures (e.g., ICH Guidelines)

The optimization and validation of analytical procedures are critical to ensure the reliability and accuracy of data in pharmaceutical analysis. These processes are guided by internationally recognized standards, such as the International Council for Harmonisation (ICH) Guidelines. ekb.egnih.govpensoft.net

Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. humanjournals.com Key validation parameters include linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). ekb.egnih.govhumanjournals.com

For HPLC methods, optimization involves adjusting experimental parameters like the mobile phase composition, pH, and flow rate to achieve optimal separation and peak characteristics. ekb.eghumanjournals.com For instance, a validated HPLC method for metronidazole might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. ekb.eg

Similarly, for electrochemical methods, parameters such as the type of voltammetric technique, pH of the supporting electrolyte, and scan rate are optimized to maximize sensitivity and selectivity. nih.gov The validation of these methods ensures that they are accurate, precise, and reliable for the quantitative determination of this compound and related compounds in various samples. nih.govpensoft.net The successful validation of these analytical methods according to ICH guidelines is a prerequisite for their application in routine quality control and research. pensoft.nethumanjournals.com

Research on Novel Drug Delivery Systems and Formulation Science for Metronidazole Monosuccinate

Colon-Targeted Delivery Systems Employing Metronidazole (B1676534) Monosuccinate Prodrugs

Targeting Metronidazole to the colon is crucial for treating localized infections like amoebiasis and inflammatory bowel disease. Prodrug strategies, where the active drug is chemically modified to be inactive until it reaches the colon, are at the forefront of this research.

Researchers have successfully synthesized and evaluated various polymeric prodrugs of Metronidazole Monosuccinate. These conjugates are designed to remain stable in the upper gastrointestinal tract and release the active drug in the colon through the action of specific enzymes produced by the local microflora. tandfonline.comtandfonline.com

Chitosan (B1678972): Chitosan, a natural polysaccharide, has been used to create amide conjugates of Metronidazole. researchgate.net Studies have shown that both metronidazole-glutaryl-chitosan and metronidazole-succinyl-chitosan conjugates exhibit stability in acidic environments. researchgate.net The succinyl conjugate, in particular, demonstrates greater stability in alkaline conditions. researchgate.net Both prodrugs effectively release Metronidazole in the presence of rat cecal and colonic contents, indicating their potential as colon-specific delivery systems. researchgate.net